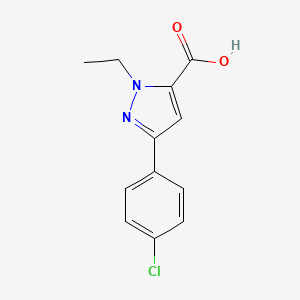

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid

描述

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a 4-chlorophenyl group, an ethyl group, and a carboxylic acid group attached to the pyrazole ring

Structure

3D Structure

属性

IUPAC Name |

5-(4-chlorophenyl)-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-15-11(12(16)17)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZTVAJHOJGUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, ethyl acetoacetate can be used as the 1,3-dicarbonyl compound.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzaldehyde.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrazole ring using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. In a study evaluating the structure-activity relationship, compounds with similar structures demonstrated significant inhibition of bacterial growth, indicating that this compound could be developed into a therapeutic agent for infections caused by resistant strains .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory responses. This suggests a potential application in treating inflammatory diseases such as arthritis or other chronic conditions where inflammation plays a critical role .

Neuroprotective Properties

This compound has also been evaluated for neuroprotective effects. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . Such findings warrant further investigation into its mechanism of action and therapeutic potential.

Herbicide Development

In agricultural science, pyrazole derivatives have been explored for their herbicidal properties. The structural features of this compound contribute to its ability to inhibit specific biochemical pathways in plants, making it a candidate for herbicide formulation. Studies have demonstrated its effectiveness against certain weed species, suggesting its utility in crop management strategies .

Pesticide Formulations

The compound's efficacy extends to pest control, where it has been incorporated into pesticide formulations. Its mode of action involves disrupting metabolic processes in target pests, leading to effective pest management solutions. Field trials have indicated promising results in controlling pest populations while minimizing impact on non-target organisms .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of the compound using an LPS-induced inflammation model in macrophages. Results showed a reduction in TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Herbicidal Activity

Field trials conducted on common weed species revealed that applications of the compound at concentrations of 200 g/ha resulted in over 80% weed control efficacy. This positions the compound as a viable candidate for developing new herbicides tailored to specific crop systems .

作用机制

The mechanism of action of 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

5-(4-Chloro-phenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl group.

5-(4-Chloro-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid: Similar structure but has a methyl group instead of an ethyl group.

5-(4-Chloro-phenyl)-2-phenyl-2H-pyrazole-3-carboxylic acid: Similar structure but has a phenyl group instead of an ethyl group.

Uniqueness

The presence of the ethyl group in 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

生物活性

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid (CAS No. 1015868-72-0) is an organic compound belonging to the pyrazole class, characterized by its unique structure, which includes a 4-chlorophenyl group, an ethyl group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

IUPAC Name: 5-(4-chlorophenyl)-2-ethylpyrazole-3-carboxylic acid

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

The compound's structure enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to alterations in biochemical pathways. Similar compounds have demonstrated the following modes of action:

- Antimicrobial Activity: Exhibits inhibition against various bacterial and fungal strains.

- Anti-inflammatory Effects: Potentially reduces inflammatory markers in vitro.

- Anticancer Properties: Induces apoptosis in cancer cell lines and inhibits tumor growth.

Antimicrobial Activity

Research has shown that pyrazole derivatives possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of bacteria such as E. coli and fungi like Aspergillus niger at specific concentrations .

Anti-inflammatory Effects

In vitro studies have reported that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, demonstrating their potential in treating inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties. It has shown promising results in various studies:

- Cell Line Studies: The compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC50 values ranged from 25 nM to 49.85 µM depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 49.85 |

| Pyrazole derivative X | HCT116 | 25 |

Case Studies and Research Findings

- Xia et al. Study (2022): Investigated a series of pyrazole derivatives for their anticancer activity, revealing that certain compounds induced significant apoptosis in cancer cells while exhibiting low toxicity to normal cells .

- Fan et al. Research (2022): Focused on the synthesis of pyrazole derivatives and their evaluation against A549 cell lines, highlighting the autophagy-inducing properties of some compounds without triggering apoptosis .

- Lu et al. Study (2021): Developed pyrazole carboxamide derivatives and assessed their anticancer efficacy, showing strong inhibition against various cancer cell lines through mechanisms involving DNA binding and kinase inhibition .

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by hydrolysis to generate the carboxylic acid moiety. For instance, one protocol involves coupling 5-bromo-6-chloro-3-pyridinecarboxylic acid with 4-chlorophenyl-boronic acid under palladium catalysis, followed by functional group transformations and purification via column chromatography . Alternative routes may utilize Mannich reactions for pyrazole ring formation, as seen in structurally related compounds .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification (e.g., observed [M+H]⁺ at m/z 403.4) .

- X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in related pyrazole-carboxylic acid derivatives .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence biological activity, and how can conflicting data be resolved?

Structural analogs with substituents like methyl, trifluoromethyl, or dichlorophenyl groups exhibit divergent biological activities (e.g., analgesic vs. anti-inflammatory effects) . For example, ethyl ester derivatives (e.g., compound 2a in ) show reduced COX-2 inhibition compared to carboxylic acid forms due to esterase resistance. Contradictions in activity data may arise from assay-specific conditions (e.g., cell line variability or solvent effects). Resolving these requires dose-response profiling across multiple models and meta-analysis of IC₅₀ values .

Q. What strategies are effective in optimizing reaction yields for large-scale synthesis?

Yield optimization hinges on:

- Catalyst Selection : Palladium acetate with tert-butyl XPhos ligand improves cross-coupling efficiency (up to 85% yield) .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while tert-butanol minimizes side reactions .

- Temperature Control : Stepwise heating (40–100°C) prevents decomposition of thermally labile intermediates .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray analysis provides precise bond lengths, angles, and torsion angles. For instance, monoclinic crystal systems (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, and β = 102.42° confirm the planar pyrazole ring and dihedral angles between chlorophenyl and carboxylic acid groups . Discrepancies between computational (DFT) and experimental geometries can be reconciled using R-factor refinement (e.g., R = 0.072 in ).

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : To assess membrane permeability via logP calculations (predicted ~3.2 for this compound).

- Docking Studies : Targeting enzymes like carbonic anhydrase or COX-2, using crystal structures (PDB: 1XT) to validate binding poses .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 55% oral) and metabolic stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。